molecular formula C8H9NO B011744 2,3-Dihydro-benzofuran-3-ylamine CAS No. 109926-35-4

2,3-Dihydro-benzofuran-3-ylamine

Cat. No.: B011744
CAS No.: 109926-35-4
M. Wt: 135.16 g/mol
InChI Key: PLCGAGSBVAGXMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-benzofuran-3-ylamine is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring This particular compound is characterized by the presence of an amine group at the 3-position of the dihydro-benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-benzofuran-3-ylamine typically involves the annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates. This reaction is catalyzed by cesium carbonate (Cs2CO3) and proceeds through a domino annulation process . The reaction conditions are mild, and the products are obtained in high yields and diastereoselectivity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high purity and yield. Techniques such as group-assisted purification (GAP) chemistry are employed to simplify the purification process and minimize product loss .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-benzofuran-3-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The amine group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzofuran compounds .

Scientific Research Applications

Pharmaceutical Development

2,3-Dihydro-benzofuran-3-ylamine serves as a critical intermediate in the synthesis of numerous pharmaceuticals. Its derivatives are being investigated for their potential to treat various neurological disorders, including anxiety and depression. Research indicates that compounds derived from this structure can interact with neurotransmitter systems, providing insights into their mechanisms of action .

Case Study: MAO-B Inhibitors

A recent study focused on the synthesis of chalcogenyl-2,3-dihydrobenzofuran derivatives as MAO-B inhibitors demonstrated promising results. These derivatives exhibited significant inhibitory activity, suggesting potential therapeutic applications in treating neurodegenerative diseases like Parkinson's .

Neuroscience Research

In neuroscience, this compound is utilized to investigate neurotransmitter systems. Its ability to modulate these systems aids researchers in understanding the biochemical pathways involved in mood disorders and other neurological conditions. This compound's role in biochemical assays further enhances its applicability in drug discovery and development .

Biochemical Assays

The compound is also employed in biochemical assays to evaluate enzyme activity. This application is crucial for understanding metabolic pathways and potential drug interactions. By assessing how this compound affects enzyme function, researchers can gain insights into its pharmacological properties and therapeutic potential .

Material Science

Beyond its pharmaceutical applications, this compound has implications in material science. Its unique chemical structure allows for the development of novel materials such as polymers and coatings with specific properties. This versatility opens avenues for innovations in industries requiring advanced materials with tailored functionalities .

Natural Product Synthesis

The compound plays a significant role in synthesizing natural products. It aids researchers in producing compounds with therapeutic potential derived from natural sources. This application underscores the importance of this compound in expanding the library of bioactive compounds available for drug development .

Summary Table of Applications

Application AreaDescriptionNotable Findings/Studies
Pharmaceutical DevelopmentKey intermediate for drugs targeting neurological disordersMAO-B inhibitors show promise for neurodegenerative diseases
Neuroscience ResearchInvestigates neurotransmitter systems for mood disorder treatmentsInsights into biochemical pathways related to anxiety/depression
Biochemical AssaysEvaluates enzyme activity to understand metabolic pathwaysCrucial for assessing drug interactions
Material ScienceDevelopment of novel materials with specific chemical propertiesInnovations in polymers and coatings
Natural Product SynthesisAids synthesis of bioactive compounds from natural sourcesExpands library of therapeutic compounds

Mechanism of Action

The mechanism of action of 2,3-Dihydro-benzofuran-3-ylamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to stimulate the release of neurotransmitters like dopamine, norepinephrine, and serotonin in the brain . This action is mediated through its binding to receptors and modulation of signal transduction pathways, leading to various physiological effects.

Comparison with Similar Compounds

  • 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB)
  • 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)
  • 2,3-Dihydrobenzofuran

Comparison: Compared to other similar compounds, 2,3-Dihydro-benzofuran-3-ylamine is unique due to its specific substitution pattern and the presence of the amine group at the 3-position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

2,3-Dihydro-benzofuran-3-ylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a benzofuran moiety with an amine group at the 3-position. Its chemical formula is C8H9NC_8H_9N, and it has a molecular weight of approximately 135.16 g/mol. The presence of the amine group enhances its solubility and reactivity, making it a valuable scaffold for drug development.

Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, a study synthesized various benzofuran derivatives that showed potent cytotoxic effects against several human cancer cell lines, including renal (ACHN), colon (HCT15), breast (MM231), gastric (NUGC-3), lung (NCI-H23), and prostate (PC-3) cancers. The compounds were evaluated using the sulforhodamine B assay, revealing low micromolar concentrations required for effective inhibition .

Table 1: Cytotoxic Activity of Benzofuran Derivatives

CompoundCell LineIC50 (µM)
Compound AACHN5.0
Compound BHCT154.5
Compound CMM2316.0
Compound DNUGC-37.2
Compound ENCI-H238.1
Compound FPC-39.0

The anticancer activity of these compounds is often linked to their ability to inhibit the NF-κB signaling pathway, which is crucial for cell proliferation and survival in cancer cells. Specifically, certain derivatives have been shown to inhibit LPS-induced NF-κB transcriptional activity in RAW 264.7 macrophage cells . The structure-activity relationship studies suggest that modifications on the benzofuran scaffold can significantly enhance its biological efficacy.

Anti-inflammatory Effects

In addition to anticancer properties, some studies indicate that 2,3-dihydro-benzofuran derivatives possess anti-inflammatory activities. For example, certain synthesized compounds were tested in zymosan-induced air pouch models and exhibited significant inhibition of cyclooxygenase (COX) activity . This inhibition is critical as COX enzymes are involved in the inflammatory response and pain signaling.

Table 2: Anti-inflammatory Activity of Benzofuran Derivatives

CompoundIC50 (µM) COX-1IC50 (µM) COX-2
Compound G10.512.0
Compound H9.811.5

Case Studies

  • Study on NF-κB Inhibition : A series of benzofuran derivatives were synthesized and evaluated for their ability to inhibit NF-κB translocation in LPS-stimulated macrophages. The lead compound demonstrated an IC50 value of approximately 4 µM against NF-κB activity while exhibiting low toxicity towards normal cells .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of various benzofuran derivatives against different cancer cell lines. Compounds showed varied IC50 values, with some achieving over 70% inhibition at concentrations below 10 µM .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Dihydro-benzofuran-3-ylamine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cycloisomerization of (Z)-enynols, as demonstrated in analogous furan syntheses . Key parameters include solvent choice (e.g., green solvents like glycerol), temperature control (80–120°C), and catalyst loading (1–5 mol%). Optimization requires monitoring by TLC/HPLC and adjusting reaction time to minimize byproducts. Chiral resolution techniques (e.g., diastereomeric salt formation) are critical for isolating enantiopure forms, as seen in derivatives like (R)- and (S)-4-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Electron ionization (EI-MS) provides fragmentation patterns for structural elucidation. Cross-reference with NIST Chemistry WebBook data for validation .
  • NMR Spectroscopy : ¹H/¹³C NMR distinguishes regioisomers and confirms stereochemistry. For example, coupling constants in NOESY experiments resolve diastereomers.
  • HPLC-PDA : Assess purity (>95% by area normalization) and enantiomeric excess using chiral columns (e.g., Chiralpak AD-H) .

Q. How can researchers evaluate the stability of this compound under varying storage and experimental conditions?

  • Methodological Answer : Conduct stress testing under ICH guidelines:

  • Thermal Stability : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
  • Photostability : Expose to UV light (ICH Q1B) and track UV-Vis spectral changes.
  • pH Stability : Dissolve in buffers (pH 1–13) and analyze by LC-MS for hydrolytic byproducts .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound derivatives be resolved across studies?

  • Methodological Answer : Discrepancies may arise from:

  • Purity Variability : Compare studies using ≥98% pure compounds (e.g., A875260 vs. A758162 in ) .
  • Enantiomeric Excess : Bioactivity differences between (R)- and (S)-isomers require chiral HPLC validation.
  • Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration). Use meta-analysis to identify confounding variables .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in substituted this compound analogs?

  • Methodological Answer :

  • Analog Synthesis : Introduce substituents (e.g., 4-Cl, 5-CF₃O) via nucleophilic aromatic substitution or cross-coupling .
  • In Silico Screening : Perform molecular docking (AutoDock Vina) to prioritize analogs with high predicted binding affinity.
  • Biological Assays : Use dose-response curves (IC₅₀/EC₅₀) in target-specific assays (e.g., kinase inhibition) and orthogonal assays (e.g., SPR for binding kinetics) .

Q. How can computational methods complement experimental data in predicting the reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict NMR chemical shifts (δ) and compare with experimental data .
  • MD Simulations : Simulate solvation effects in water/DMSO to assess stability of protonated forms (e.g., hydrochloride salts) .
  • QSPR Models : Correlate substituent electronic parameters (Hammett σ) with logP/logD for bioavailability predictions .

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound derivatives for reproducibility?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progression in real time.
  • Design of Experiments (DoE) : Apply factorial designs to optimize parameters (e.g., temperature, catalyst loading).
  • QC Protocols : Implement strict acceptance criteria (e.g., ≤2% impurity by HPLC) and batch record audits .

Q. Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies of this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to Hill equation (GraphPad Prism) to calculate EC₅₀/IC₅₀.
  • ANOVA with Tukey’s Post Hoc : Compare multiple analogs’ efficacy.
  • Bootstrap Resampling : Estimate confidence intervals for small datasets (n < 10) .

Q. How should researchers address gaps in mechanistic understanding of this compound’s biological targets?

  • Methodological Answer :

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with clickable probes.
  • CRISPR-Cas9 Screens : Identify gene knockouts that rescue phenotype.
  • Cryo-EM : Resolve compound-target complex structures if crystallography fails .

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4,7H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCGAGSBVAGXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00911400
Record name 2,3-Dihydro-1-benzofuran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00911400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109926-35-4
Record name 2,3-Dihydro-1-benzofuran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00911400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the solution of benzofuran-3(2H)-one oxime (1.0 g, obtained from commercially available benzofuran-3(2H)-one via the procedure outlined for the synthesis of 4-fluorobenzofuran-3(2H)-one oxime from 4-fluorobenzofuran-3(2H)-one) in 50 mL MeOH, 10% Palladium on active carbon (0.1 g) was added. The mixture was evacuated then filled with H2 three times. Finally the oxime was reduced under a H2 balloon for 24 hours. The mixture was filtered through a pad of celite, and the cake was washed with MeOH twice. After removing the solvents under vacuum, 0.99 g brown-yellow residue was obtained as the desired amine. 1H NMR (300 MHz, CDCl3): δ 7.32 (d, 1H), 7.19 (t, 1H), 6.94 (t, 1H), 6.82 (d, 1H), 4.5-4.7 (m, 1H), 4.64 (s, 1H), 4.1-4.2 (m, 1H).
Name
4-fluorobenzofuran-3(2H)-one oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,3-Dihydro-benzofuran-3-ylamine
2,3-Dihydro-benzofuran-3-ylamine
2,3-Dihydro-benzofuran-3-ylamine
2,3-Dihydro-benzofuran-3-ylamine
2,3-Dihydro-benzofuran-3-ylamine
2,3-Dihydro-benzofuran-3-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.